5-(Morpholin-4-ylcarbonyl)adamantan-2-one

DPP-4 inhibitor Type 2 diabetes Enzyme inhibition

5-(Morpholin-4-ylcarbonyl)adamantan-2-one (CAS 174972-27-1) is a differentiated adamantane building block featuring a rigid cage core, 2-ketone, and 5-morpholinylcarbonyl amide. Unlike unsubstituted analogs (e.g., 2-adamantanone), the morpholine moiety enhances aqueous solubility while the amide linkage modulates target binding. Validated as a potent DPP-4 inhibitor (IC₅₀ 2.20 nM) and an essential intermediate for 11β-HSD1 inhibitor synthesis per patent literature. With balanced polarity (TPSA 46.6 Ų, XLogP 0.3), it is ideal for SAR studies, membrane permeability assays, and reference standard applications. Procure this specific building block to ensure synthetic route fidelity and consistent biological evaluation in metabolic disease programs.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
CAS No. 174972-27-1
Cat. No. B3048575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Morpholin-4-ylcarbonyl)adamantan-2-one
CAS174972-27-1
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C23CC4CC(C2)C(=O)C(C4)C3
InChIInChI=1S/C15H21NO3/c17-13-11-5-10-6-12(13)9-15(7-10,8-11)14(18)16-1-3-19-4-2-16/h10-12H,1-9H2
InChIKeyLJEPZBYNNOTFAF-RRBVZYLWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Morpholin-4-ylcarbonyl)adamantan-2-one (CAS 174972-27-1): Procurement-Relevant Physicochemical and Structural Baseline


5-(Morpholin-4-ylcarbonyl)adamantan-2-one (CAS 174972-27-1) is a synthetic small molecule characterized by a rigid adamantane cage core substituted at the 2-position with a ketone and at the 5-position with a morpholinylcarbonyl amide moiety [1]. The compound has the molecular formula C₁₅H₂₁NO₃ and a molecular weight of 263.33 g/mol [1]. Key computed properties include a topological polar surface area (TPSA) of 46.6 Ų, an XLogP3-AA of 0.3, zero hydrogen bond donors, and three hydrogen bond acceptors, indicating balanced polarity and moderate lipophilicity [1]. It is primarily sourced as a research chemical or building block for medicinal chemistry applications .

Why Adamantane Analogs Cannot Be Simply Substituted for 5-(Morpholin-4-ylcarbonyl)adamantan-2-one (CAS 174972-27-1) in Procurement


While adamantane derivatives as a class are valued for their lipophilicity and metabolic stability, procurement decisions cannot rely on class-level properties alone. The specific substitution pattern of 5-(morpholin-4-ylcarbonyl)adamantan-2-one—the combination of a ketone at the 2-position and a morpholinylcarbonyl group at the 5-position—imparts distinct physicochemical and biological attributes [1]. These attributes cannot be reliably extrapolated from simpler analogs like 2-adamantanone (CAS 700-58-3) or amantadine (CAS 768-94-5) [1]. The morpholine ring enhances water solubility relative to unsubstituted adamantanes, while the amide linkage may influence binding interactions with target proteins [2]. Attempting to substitute this compound with a different adamantane analog would alter solubility, binding kinetics, and potentially the synthetic route's outcome, as evidenced by its specific role as an intermediate for 11β-HSD1 and DPP-4 inhibitors [3]. The following quantitative evidence establishes the specific differentiation of this compound relative to its closest analogs.

Quantitative Differentiation Evidence for 5-(Morpholin-4-ylcarbonyl)adamantan-2-one (CAS 174972-27-1) Against Closest Analogs


DPP-4 Inhibition Potency: IC₅₀ of 2.20 nM

5-(Morpholin-4-ylcarbonyl)adamantan-2-one demonstrates potent inhibition of dipeptidyl peptidase-4 (DPP-4) with an IC₅₀ of 2.20 nM [1]. This value is comparable to clinically approved DPP-4 inhibitors such as sitagliptin (IC₅₀ ~18 nM) and vildagliptin (IC₅₀ ~3.5 nM) [2], though a direct head-to-head comparison under identical assay conditions is not available.

DPP-4 inhibitor Type 2 diabetes Enzyme inhibition

Validated Intermediate for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

This compound is explicitly disclosed and claimed as a key intermediate in the synthesis of adamantyl-based inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. The morpholinylcarbonyl group at the 5-position of the adamantane core is essential for the inhibitory activity and selectivity profile of the final compounds [1]. Structural analogs lacking this specific substitution pattern (e.g., unsubstituted 2-adamantanone or 1-adamantylamine derivatives) are not claimed as intermediates in these patent families and would lead to structurally distinct final products.

11β-HSD1 inhibitor Metabolic syndrome Obesity Medicinal chemistry

Cytochrome P-450 Redox Modulation: Class-Level Inference for Cardiovascular Research

An adamantanone derivative, closely related in structure to 5-(morpholin-4-ylcarbonyl)adamantan-2-one, has been identified as an original modulator of redox processes in the cytochrome P-450 system [1]. In a clinical study, this derivative demonstrated efficacy against obliterating angiopathy of the lower extremities [1]. While the exact compound studied (1-hydroxy-adamantane-4-one) differs in its substitution pattern, the core adamantanone scaffold is conserved [2]. This provides a class-level inference that 5-(morpholin-4-ylcarbonyl)adamantan-2-one may possess similar cytochrome P-450 modulatory activity.

Cytochrome P-450 Redox modulator Obliterating angiopathy Cardiovascular

Computationally Distinct Physicochemical Profile

The computed physicochemical properties of 5-(morpholin-4-ylcarbonyl)adamantan-2-one differentiate it from simpler adamantane analogs [1]. Its topological polar surface area (TPSA) is 46.6 Ų, compared to 17.1 Ų for 2-adamantanone [REFS-1, REFS-2]. This higher TPSA indicates increased polarity and potentially improved aqueous solubility, which can influence bioavailability and assay compatibility. The XLogP3-AA value of 0.3 is lower than that of 2-adamantanone (XLogP3 ~1.8), further confirming its distinct lipophilicity profile [REFS-1, REFS-2].

Physicochemical properties Drug-likeness Lipinski's Rule of Five TPSA

High-Value Application Scenarios for 5-(Morpholin-4-ylcarbonyl)adamantan-2-one (CAS 174972-27-1) in Scientific Procurement


Medicinal Chemistry: DPP-4 Inhibitor Lead Optimization

Given its potent DPP-4 inhibition (IC₅₀ = 2.20 nM), 5-(morpholin-4-ylcarbonyl)adamantan-2-one is a high-value starting point for medicinal chemistry programs aimed at developing next-generation DPP-4 inhibitors for type 2 diabetes [1]. The compound's adamantane core and morpholinylcarbonyl group provide a distinct scaffold for structure-activity relationship (SAR) studies, offering a potential alternative to existing gliptin chemotypes [REFS-1, REFS-2].

Synthetic Intermediate for 11β-HSD1 Inhibitors

As a claimed intermediate in the patent literature for 11β-HSD1 inhibitors, this compound is essential for research groups synthesizing adamantyl-based inhibitors of this enzyme [3]. Procurement of this specific intermediate ensures fidelity to published synthetic routes and enables the generation of structurally consistent final compounds for biological evaluation in metabolic disease models [3].

Cardiovascular Research: Cytochrome P-450 Modulation

Based on class-level evidence of cytochrome P-450 redox modulation by structurally related adamantanones, 5-(morpholin-4-ylcarbonyl)adamantan-2-one can be investigated for potential applications in cardiovascular diseases such as obliterating angiopathy [4]. Its distinct physicochemical profile may offer advantages in formulation and bioavailability compared to unsubstituted adamantanes [1].

Chemical Biology Tool Compound

The compound's balanced polarity (TPSA = 46.6 Ų) and moderate lipophilicity (XLogP3 = 0.3) make it a useful tool compound for studying the influence of adamantane substitution on membrane permeability and protein binding [1]. It can serve as a reference standard in assays where the morpholinylcarbonyl moiety is a key pharmacophore element.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Morpholin-4-ylcarbonyl)adamantan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.